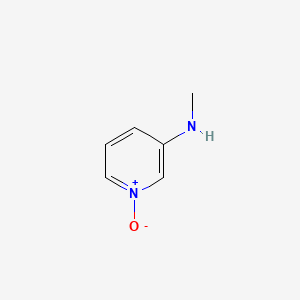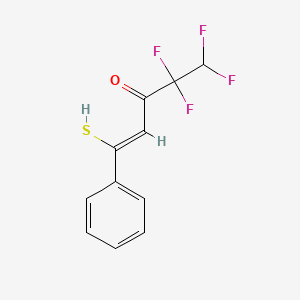
1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl- is a chemical compound with the molecular formula C11H8F4OS and a molecular weight of 264.239 g/mol . This compound is characterized by the presence of a pentenone backbone with tetrafluoro and mercapto substituents, along with a phenyl group.
Preparation Methods
The synthesis of 1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl- involves several steps. One common method includes the reaction of 1-phenyl-1-penten-3-one with tetrafluoromethane and a mercapto reagent under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with fluorinated and sulfur-containing functional groups.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and protein interactions involving sulfur and fluorine atoms.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors that interact with sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl- involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the tetrafluoro groups can engage in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl- can be compared with similar compounds such as:
1-Penten-3-one, 1-phenyl-: Lacks the tetrafluoro and mercapto substituents, resulting in different reactivity and applications.
1-amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one: Contains an amino group instead of a mercapto group, leading to different chemical behavior and biological activity.
4,4,5,5-tetrafluoro-1,3-dioxolan-2-one: A structurally related compound with different functional groups, used in different applications.
The uniqueness of 1-Penten-3-one, 4,4,5,5-tetrafluoro-1-mercapto-1-phenyl- lies in its combination of fluorinated and sulfur-containing functional groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
88552-03-8 |
|---|---|
Molecular Formula |
C11H8F4OS |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
(Z)-4,4,5,5-tetrafluoro-1-phenyl-1-sulfanylpent-1-en-3-one |
InChI |
InChI=1S/C11H8F4OS/c12-10(13)11(14,15)9(16)6-8(17)7-4-2-1-3-5-7/h1-6,10,17H/b8-6- |
InChI Key |
MSLYGLCPYFMEDK-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(C(F)F)(F)F)/S |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(C(F)F)(F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
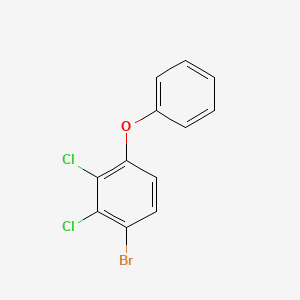
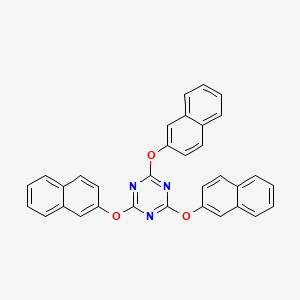
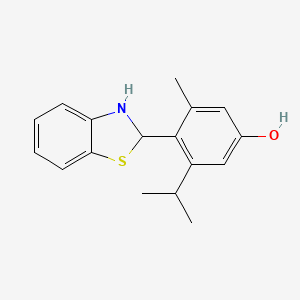
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)


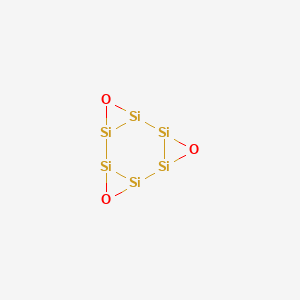

![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)

